Sigma‑2 Receptor Affinity: 4‑Chloro‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)benzamide vs. Siramesine
The compound exhibits a Ki of 23 nM for the sigma‑2 receptor (human and rat PC12 cells) [REFS‑1]. This affinity is approximately 190‑fold weaker than that of siramesine (IC₅₀ = 0.12 nM) [REFS‑2]. The large difference in sigma‑2 potency means the compound cannot serve as a direct replacement for siramesine in sigma‑2‑driven functional assays, but its lower affinity may be advantageous in experiments where partial receptor occupancy or reduced signaling is desired.
| Evidence Dimension | Sigma‑2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Siramesine IC₅₀ = 0.12 nM |
| Quantified Difference | ~190‑fold lower affinity |
| Conditions | Radioligand competition binding; human sigma‑2 (target compound) vs. sigma‑2 receptor expressed in cell lines (siramesine) |
Why This Matters
This affinity difference is critical when selecting a sigma‑2 ligand for either high‑potency agonism or attenuated receptor engagement; procurement should match the required potency window.
- [1] BindingDB Entry BDBM50604968 (CHEMBL5190189). View Source
